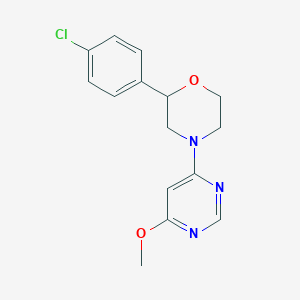![molecular formula C16H16Cl2N2O B5402524 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)
2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine is a chemical compound that has shown promising results in various scientific research studies. It is a morpholine derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also act by reducing the production of reactive oxygen species and inflammation.
Biochemical and physiological effects:
2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inflammation. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine in lab experiments include its potential as a therapeutic agent for various diseases, its ability to reduce inflammation and oxidative stress, and its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent for various diseases, and its potential side effects. Additionally, future studies could focus on the development of new synthesis methods for 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine and its derivatives to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine can be achieved using different methods, including the reaction of 4-chloroaniline with 2,6-dichloropyridine followed by the reaction with morpholine in the presence of a base. Another method involves the reaction of 4-chlorobenzaldehyde with 6-chloro-2-pyridinemethanol followed by cyclization with morpholine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine has been studied for its potential application in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-13-6-4-12(5-7-13)15-11-20(8-9-21-15)10-14-2-1-3-16(18)19-14/h1-7,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZJUNCXPRDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)



![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)